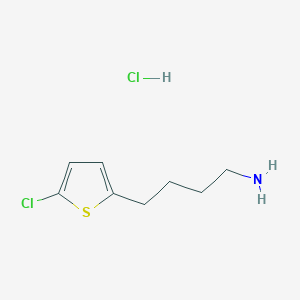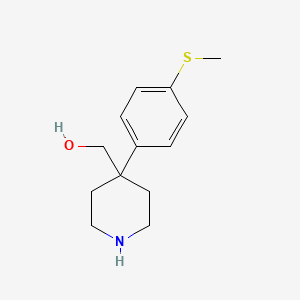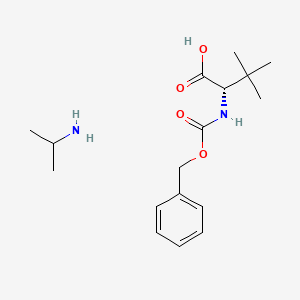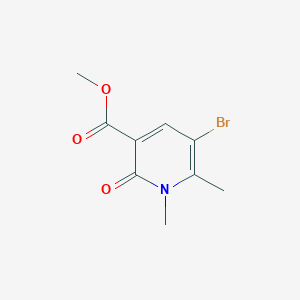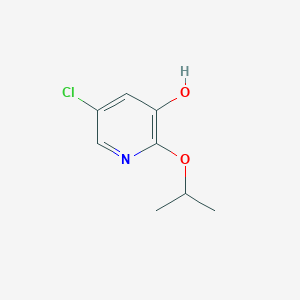
5-Chloro-2-(propan-2-yloxy)pyridin-3-ol
説明
5-Chloro-2-(propan-2-yloxy)pyridin-3-ol, commonly known as 5-chloropyridin-3-ol (5-CPO), is an organic compound belonging to the group of pyridinols. It is a colorless solid at room temperature and has a molecular weight of around 131 g/mol. 5-CPO is a versatile chemical that has a wide range of applications in the scientific research field. It has been used in several biochemical and physiological studies due to its unique properties.
科学的研究の応用
Chemical Synthesis and Molecular Structure
The compound has been involved in the synthesis of complex chemical structures, demonstrating its utility in chemical research. For instance, it was used in the tosylation process to create 3-(2,2′;6′,2′′-terpyridin-4′-yloxy)propan-1-ol. The structure of the resulting compound was characterized by specific dihedral angles, highlighting the molecule's geometric precision and stability contributed by hydrogen-bond interactions, although without notable aromatic ring stacking interactions (Hoogenboom et al., 2007). Furthermore, its derivatives have been explored as α1 receptor antagonists, showing its potential in receptor-targeted drug design (Hon, 2013).
Biochemical and Pharmacological Research
The compound and its derivatives have been pivotal in biochemical research, especially in the synthesis of pyridinols and pyridinamines. These derivatives are crucial as intermediates in the chemical industry, pharmaceutics, and the synthesis of biologically active substances or polymers with unique physical properties. The use of enzymes or whole cells for the oxyfunctionalization of pyridine derivatives, like 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol, showcases an eco-friendly and efficient approach to producing these valuable intermediates (Stankevičiūtė et al., 2016).
Material Science and Catalysis
In material science and catalysis, the compound's derivatives have been used in the synthesis of novel substances with potential applications as herbicides. This includes the development of optically active derivatives, revealing the compound's versatility in creating substances with specific desired activities, like herbicidal effectiveness against certain weeds (Tajik et al., 2011). Moreover, its role in the synthesis of vitamin B6 derivatives and its involvement in hydrogen bonding interactions with pyridine highlight its importance in understanding molecular interactions and synthetic chemistry (Tomita et al., 1966).
Molecular Interaction Studies
Studies on molecular interactions involving 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol have provided insights into the behavior of such compounds under different conditions. For instance, research on the aggregation of molecules in liquid pyridine solutions has shed light on the formation of H-aggregates and their behavior in different environments, contributing to the understanding of molecular interactions and aggregation processes (Tukhvatullin et al., 2010).
特性
IUPAC Name |
5-chloro-2-propan-2-yloxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(11)3-6(9)4-10-8/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHAJYZBZKKYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272756 | |
| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(propan-2-yloxy)pyridin-3-ol | |
CAS RN |
1826110-18-2 | |
| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





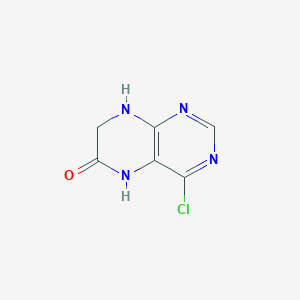
![1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol](/img/structure/B1435194.png)
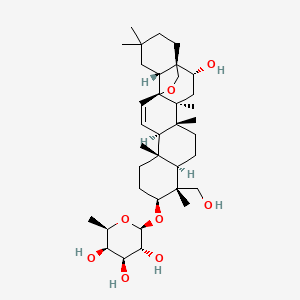
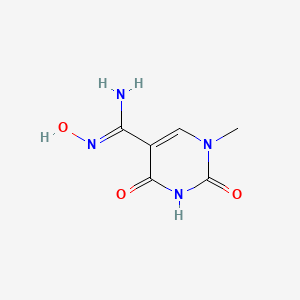
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid](/img/structure/B1435201.png)
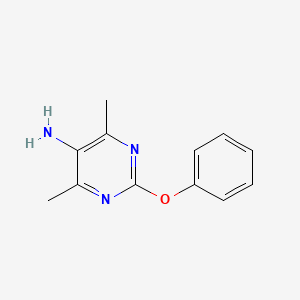
![2,5-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1435206.png)
